4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid (TBPCP) is a synthetic compound that has been studied for its potential applications in the scientific and medical fields. TBPCP is a versatile compound that can be used as a building block for synthesizing a variety of other compounds, and it has been explored for its potential in drug development.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives for different applications. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized for its potential biological activities (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The synthesized derivatives are often evaluated for biological activities such as antibacterial and anthelmintic activities. For instance, certain derivatives exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Studies
- The molecular structure of various derivatives of this compound has been studied to understand their chemical properties better. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to gain insights into its bond lengths and angles (Mamat et al., 2012).
Development of Novel Compounds
- Researchers have developed novel compounds using 4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid, investigating their potential in various therapeutic applications. For instance, the discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors (Chonan et al., 2011).
X-ray Diffraction and Spectroscopic Analysis
- The compound has been used in X-ray diffraction and spectroscopic analysis to study its physical and chemical properties. This aids in the understanding of its potential applications in various scientific fields (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyrimidin-2-ylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)17-7-8-18(10(9-17)11(19)20)12-15-5-4-6-16-12/h4-6,10H,7-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROVQVSCFKCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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